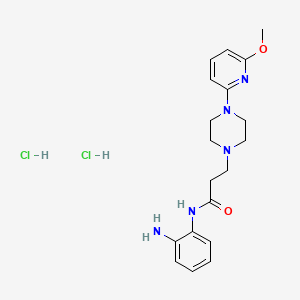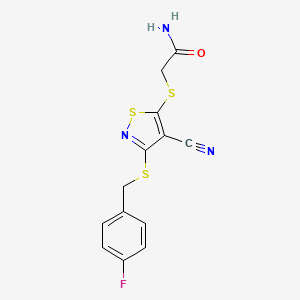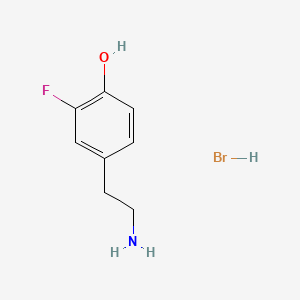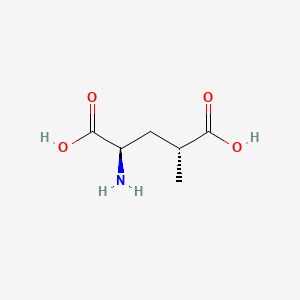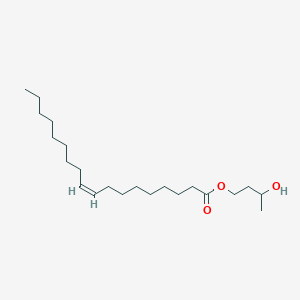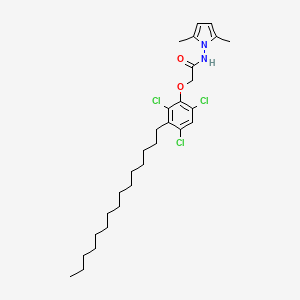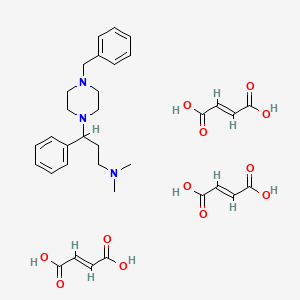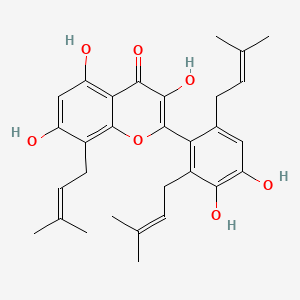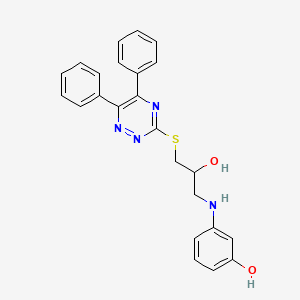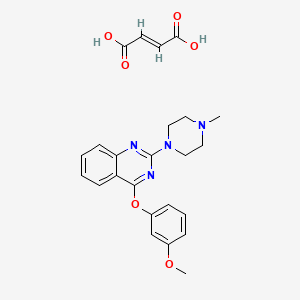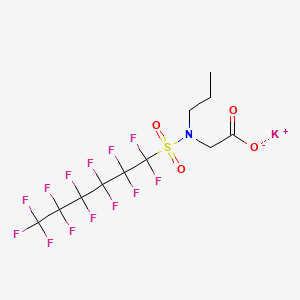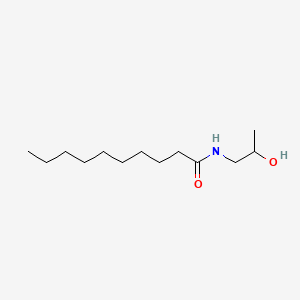
Decanamide, N-(2-hydroxypropyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decanamide, N-(2-hydroxypropyl)-: is a chemical compound with the molecular formula C13H27NO2. It is an amide derivative of decanoic acid, where the amide nitrogen is substituted with a 2-hydroxypropyl group. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Decanamide, N-(2-hydroxypropyl)- is typically synthesized by reacting decanoic acid with 2-hydroxypropylamine. The reaction involves the formation of an amide bond between the carboxyl group of decanoic acid and the amine group of 2-hydroxypropylamine. The reaction is usually carried out under reflux conditions with a suitable dehydrating agent to facilitate the removal of water formed during the reaction .
Industrial Production Methods: In industrial settings, the production of Decanamide, N-(2-hydroxypropyl)- may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents can also enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Decanamide, N-(2-hydroxypropyl)- can undergo oxidation reactions, particularly at the hydroxypropyl group, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form primary amines or alcohols, depending on the reducing agents used.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen, leading to the formation of various substituted amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Primary amines, alcohols.
Substitution: Substituted amides.
Aplicaciones Científicas De Investigación
Chemistry: Decanamide, N-(2-hydroxypropyl)- is used as a surfactant in various chemical reactions to enhance solubility and stability of reactants and products .
Biology: In biological research, this compound is utilized in the formulation of drug delivery systems due to its biocompatibility and ability to form stable emulsions .
Industry: In industrial applications, Decanamide, N-(2-hydroxypropyl)- is used as a lubricant, emulsifier, and corrosion inhibitor in various manufacturing processes .
Mecanismo De Acción
The mechanism of action of Decanamide, N-(2-hydroxypropyl)- involves its interaction with biological membranes and proteins. The hydroxypropyl group enhances its solubility and allows it to interact with hydrophilic and hydrophobic regions of biomolecules. This interaction can alter the structure and function of proteins, leading to various biological effects .
Comparación Con Compuestos Similares
N-(2-Hydroxyethyl)decanamide: Similar in structure but with an ethyl group instead of a propyl group.
N-(2-Hydroxypropyl)dodecanamide: Similar but with a longer carbon chain (dodecane instead of decane).
(2-Hydroxypropyl)-β-cyclodextrin: A cyclic compound with similar hydroxypropyl substitution but different core structure
Uniqueness: Decanamide, N-(2-hydroxypropyl)- is unique due to its specific balance of hydrophilic and hydrophobic properties, making it particularly effective as a surfactant and emulsifier. Its ability to form stable emulsions and interact with both hydrophilic and hydrophobic molecules sets it apart from other similar compounds .
Propiedades
Número CAS |
23054-61-7 |
|---|---|
Fórmula molecular |
C13H27NO2 |
Peso molecular |
229.36 g/mol |
Nombre IUPAC |
N-(2-hydroxypropyl)decanamide |
InChI |
InChI=1S/C13H27NO2/c1-3-4-5-6-7-8-9-10-13(16)14-11-12(2)15/h12,15H,3-11H2,1-2H3,(H,14,16) |
Clave InChI |
YQSBEIIQKPQGCO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC(=O)NCC(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


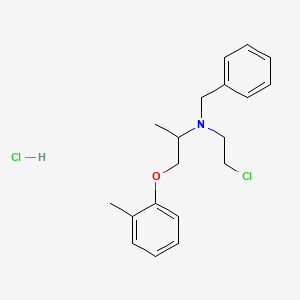
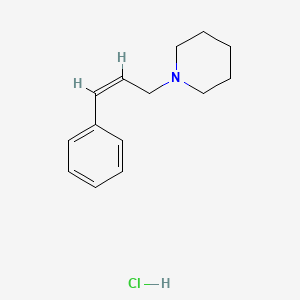
![5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-4-oxo-2-(propan-2-yl)-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl benzenesulfonate](/img/structure/B12739586.png)
